The synthesis of FSLLRY-NH2 trifluoroacetate salt involves several steps that typically include peptide coupling reactions. These reactions can employ standard solid-phase peptide synthesis techniques, which are commonly used for the preparation of peptides. The process generally entails:
Technical details regarding specific reaction conditions, such as temperature and solvent systems, vary depending on the scale of synthesis and desired yield .
The molecular structure of FSLLRY-NH2 trifluoroacetate salt consists of a complex arrangement of amino acids linked by peptide bonds. The sequence includes phenylalanine (Phe), serine (Ser), leucine (Leu), arginine (Arg), and tyrosine (Tyr).
FSLLRY-NH2 trifluoroacetate salt participates in various biochemical reactions, primarily as an antagonist to PAR2. This interaction inhibits the receptor's activation by proteases, thus blocking downstream signaling pathways associated with inflammation and pain.
The mechanism of action for FSLLRY-NH2 trifluoroacetate salt involves its binding to the PAR2 receptor, which is a member of the G-protein-coupled receptor family. Upon binding:
Data from studies indicate that this compound effectively reduces visceral hypersensitivity and other PAR2-mediated effects in animal models .
FSLLRY-NH2 trifluoroacetate salt exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
FSLLRY-NH2 trifluoroacetate salt has several scientific applications primarily related to its role as a PAR2 antagonist:
FSLLRY-NH2 (FSY-NH2) is a selective peptide antagonist of protease-activated receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in inflammation, nociception, and fibrosis. PAR2 activation typically occurs via proteolytic cleavage of its N-terminal domain (R36/S37 in humans), exposing a tethered ligand (SLIGKV/SLIGRL) that binds orthosterically to induce intracellular signaling [6]. FSLLRY-NH2 competitively targets this activation mechanism with an IC₅₀ of 50 µM in PAR2-expressing Kirsten virus-transformed kidney (KNRK) cells [4]. Its trifluoroacetate salt formulation enhances solubility (>100 mg/mL in DMSO) for experimental applications [4].
FSLLRY-NH2 exhibits high selectivity for PAR2 over other PAR subtypes (PAR1, PAR3, PAR4). Molecular docking studies reveal interactions with PAR2’s extracellular loop 2 (ECL2) and transmembrane helices 3 and 7, which form the orthosteric binding pocket [1] [4]. This binding disrupts the receptor’s ability to engage the endogenous tethered ligand. Unlike the PAR2 agonist SLIGRL-NH2, which activates both PAR2 and MrgprC11, FSLLRY-NH2 shows negligible activity against MrgprC11 at concentrations <100 µM [1]. However, it moderately activates MRGPRX1 (the human ortholog of MrgprC11) at higher doses, indicating species-specific off-target effects [1].
Table 1: Binding and Selectivity Profile of FSLLRY-NH2
Parameter | Value | Experimental System |
---|---|---|
PAR2 IC₅₀ | 50 µM | PAR2-KNRK cells [4] |
PAR1 Activation (EC₅₀) | >200 µM (inactive) | TFLLRY-NH2 comparison [2] |
MrgprC11 Activation | Dose-dependent above 100 µM | Mouse sensory neurons [1] |
MRGPRX1 Activation | Moderate at 200 µM | HEK293T cells [1] |
FSLLRY-NH2 blocks proteolytic (trypsin) and peptide agonist (SLIGRL-NH2) activation of PAR2 by occupying the tethered ligand-docking site. In rat aortic ring assays, 200 µM FSLLRY-NH2 abolishes trypsin-induced PAR2 activation without inhibiting trypsin’s proteolytic activity [4]. This confirms its mechanism as a receptor-targeted antagonist rather than a protease inhibitor. Competitive binding assays show FSLLRY-NH2 displaces SLIGRL-NH2 with 5-fold greater efficiency than the endogenous ligand SLIGKV, highlighting its optimized docking affinity [6].
Beyond orthosteric competition, FSLLRY-NH2 stabilizes PAR2 in an inactive conformation. Calcium imaging in dorsal root ganglion (DRG) neurons shows FSLLRY-NH2 pretreatment (1 hour) suppresses SLIGRL-NH2-induced Ca²⁺ influx by >80% [1] [3]. This allostery involves rearrangement of PAR2’s intracellular domains, particularly the Gαq-coupling interface. Molecular dynamics simulations predict FSLLRY-NH2 binding induces a 15° tilt in transmembrane helix 6, sterically hindering G protein recruitment [7].
PAR2 activation stimulates extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation via Gαq-PKC-Raf-1 signaling, promoting fibroblast proliferation and tissue fibrosis. In cardiac fibroblasts, FSLLRY-NH2 (50 µM):
Table 2: FSLLRY-NH2 Modulation of PAR2 Signaling Pathways
Pathway | Effect of FSLLRY-NH2 | Biological Outcome |
---|---|---|
Gαq/11-PLCβ-IP₃ | ↓ Ca²⁺ release (70–80%) | Reduced NF-κB activation [1] [6] |
PKC-ERK1/2 | ↓ Phosphorylation (90%) | Suppressed fibroblast proliferation [6] |
PKC-TRPA1 interaction | ↓ TRPA1 membrane trafficking | Attenuated nociceptor sensitization [3] [7] |
Rho Kinase (Gα12/13) | No significant effect | Unchanged cytoskeletal remodeling [6] |
PAR2 potentiates transient receptor potential ankyrin 1 (TRPA1) channels via PKC-dependent phosphorylation, leading to nociceptor hyperexcitability and pain. In guinea pig models of cough hypersensitivity:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0